Cas no 53250-82-1 (N-(4-aminophenyl)methanesulfonamide)

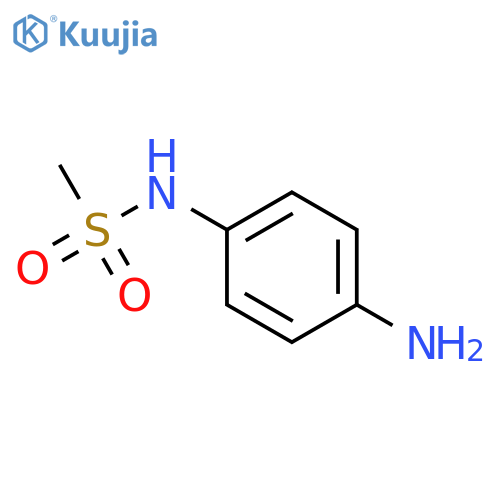

53250-82-1 structure

商品名:N-(4-aminophenyl)methanesulfonamide

CAS番号:53250-82-1

MF:C7H10N2O2S

メガワット:186.231500148773

MDL:MFCD00463916

CID:366141

PubChem ID:3732577

N-(4-aminophenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(Methylsulfonamido)aniline

- Methanesulfonamide,N-(4-aminophenyl)-

- N-(4-AMINOPHENYL)METHANESULFONAMIDE

- N-(4-aminophenyl)methanesulfonamide(SALTDATA: FREE)

- Methanesulfonamide, N-(4-aminophenyl)-

- (4-aminophenyl)(methylsulfonyl)amine

- 4-Methanesulfonamidoaniline

- 4-methylsulfonylaminoaniline

- Oprea1_199721

- 4-methylsulphonylamino-aniline

- 4-(methanesulphonamido)aniline

- ZGZFEDUYJFEJAW-UHFFFAOYSA-N

- N-methanesulfonyl-p-phenylenediamine

- n-methylsulphonyl-p-phenylenediamine

- N-(4-aminophenyl)-methanesulfonami

- SCHEMBL656210

- CS-0071989

- Z234901478

- N-(4-amino-phenyl)-methanesulfonamide

- F1905-6580

- N-(4-aminophenyl)methanesulfonamide, AldrichCPR

- AKOS000113585

- EN300-26841

- FT-0650345

- A854608

- MFCD00463916

- 53250-82-1

- N-(4-aminophenyl)-methanesulfonamide

- AMY4870

- DTXSID80395668

- BS-13617

- SY003557

- ALBB-034579

- STK352761

- DB-012770

- N-(4-aminophenyl)methanesulfonamide

-

- MDL: MFCD00463916

- インチ: 1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3

- InChIKey: ZGZFEDUYJFEJAW-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 186.04600

- どういたいしつりょう: 186.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6

- 疎水性パラメータ計算基準値(XlogP): 0.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- ふってん: 362.2 ℃ at 760 mmHg

- フラッシュポイント: 172.8℃

- PSA: 80.57000

- LogP: 2.37530

N-(4-aminophenyl)methanesulfonamide セキュリティ情報

N-(4-aminophenyl)methanesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(4-aminophenyl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26841-2.5g |

N-(4-aminophenyl)methanesulfonamide |

53250-82-1 | 95.0% | 2.5g |

$56.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1045249-10g |

4-(Methylsulfonamido)aniline |

53250-82-1 | 95% | 10g |

$220 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M91070-1g |

N-(4-Aminophenyl)methanesulfonamide |

53250-82-1 | 1g |

¥286.0 | 2021-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142629-5g |

N-(4-Aminophenyl)methanesulfonamide |

53250-82-1 | 97% | 5g |

¥1050.00 | 2024-05-10 | |

| eNovation Chemicals LLC | Y0978725-25g |

N-(4-aminophenyl)methanesulfonamide |

53250-82-1 | 95% | 25g |

$380 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M91070-5g |

N-(4-Aminophenyl)methanesulfonamide |

53250-82-1 | 5g |

¥686.0 | 2021-09-04 | ||

| Life Chemicals | F1905-6580-0.5g |

N-(4-aminophenyl)methanesulfonamide |

53250-82-1 | 95% | 0.5g |

$33.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QF029-1g |

N-(4-aminophenyl)methanesulfonamide |

53250-82-1 | 95% | 1g |

245.0CNY | 2021-08-05 | |

| Chemenu | CM343663-25g |

N-(4-Aminophenyl)methanesulfonamide |

53250-82-1 | 95%+ | 25g |

$458 | 2022-06-11 | |

| Chemenu | CM343663-100g |

N-(4-Aminophenyl)methanesulfonamide |

53250-82-1 | 95%+ | 100g |

$1372 | 2022-06-11 |

N-(4-aminophenyl)methanesulfonamide 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

53250-82-1 (N-(4-aminophenyl)methanesulfonamide) 関連製品

- 7596-80-7(1,2-Bis(methanesulfonamido)benzene)

- 37073-18-0(2-(Methylsulfonamido)aniline)

- 37045-73-1(N-(3-Aminophenyl)methanesulfonamide)

- 1197-22-4(N-Phenylmethanesulfonamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53250-82-1)N-(4-aminophenyl)methanesulfonamide

清らかである:99%/99%

はかる:10g/25g

価格 ($):159.0/337.0